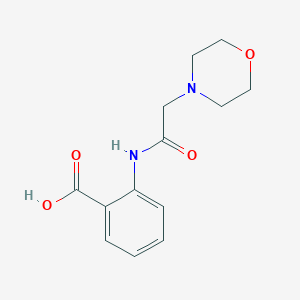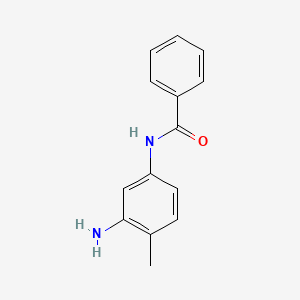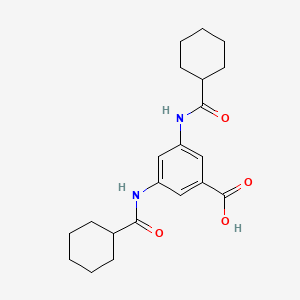![molecular formula C12H16N2O5 B1299455 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide CAS No. 61206-72-2](/img/structure/B1299455.png)
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including chlorination, condensation, hydrolysis, and aminolysis. For instance, a new synthesis technology for a similar compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was developed using hexanedioic acid monomethyl ester as a raw material, yielding a high purity product . Another example is the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine through addition alkylation of diethyl triamine with epoxyethane . These methods highlight the importance of selecting appropriate starting materials and protecting groups to achieve high yields and purity in the synthesis of complex organic molecules.
Molecular Structure Analysis
Structural studies of related compounds, such as N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine (NPY) and N,N'-bis(2-hydroxy-1-naphthylmethylene)-p-phenylenediamine (DNP), reveal the presence of intramolecular hydrogen bonds and π-electron delocalization effects . These structural features can influence the stability and reactivity of the compounds. Solid-state NMR measurements have been used to study the relative stabilization of the proton-transferred form compared to ordinary N-salicylideneanilines .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes aminolysis, phosphitylation, and reactions with formic acid and formaldehyde to produce N-methylated derivatives . The synthesis of oligonucleotide glycoconjugates using orthogonally protected bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block demonstrates the versatility of these compounds in forming complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various analytical techniques, such as 1H NMR, spectral characterization, and electrochemical impedance spectroscopy . For example, the inhibitory effect of N,N'-bis(1-phenylethanol)ethylenediamine against steel corrosion in HCl media was studied, showing that both physical and chemical adsorptive interactions occur via π-bonding electrons, NH, and OH groups . Additionally, the antimicrobial activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives against various bacteria was evaluated, indicating potential applications in developing novel synthetic compounds with enhanced activity .
Applications De Recherche Scientifique
Chromatographie
Ce composé est utilisé en chromatographie. Il peut être analysé par méthode HPLC en phase inverse (RP) avec des conditions simples . La phase mobile contient de l'acétonitrile (MeCN), de l'eau et de l'acide phosphorique .
Chromatographie d'interaction hydrophile
Il est utilisé dans la synthèse de silice poreuse fonctionnalisée par du poly(N-[tris(hydroxyméthyl)méthyl]acrylamide) pour application en chromatographie d'interaction hydrophile . Ce matériau convient à une utilisation comme phases stationnaires, présentant une bonne efficacité de séparation, une rétention relativement élevée et une sélectivité différente de la plupart des phases HILIC disponibles dans le commerce .
Biologie moléculaire
En biologie moléculaire, il est recommandé de traiter l'eau avec du DEPC avant d'ajouter un tampon tel que la tricine . Le DEPC réagit avec les groupes amino .
Tampon d'électrophorèse
La tricine est un tampon d'électrophorèse couramment utilisé . Elle a une charge négative plus élevée que la glycine, ce qui lui permet de migrer plus rapidement. De plus, sa forte force ionique provoque un mouvement ionique plus important et un mouvement protéique moindre .
Resuspension de culots cellulaires
La tricine est également utilisée dans la resuspension de culots cellulaires .
Analyse de la structure cristalline
Le composé est utilisé en analyse de la structure cristalline . La structure moléculaire est représentée sur la figure .
Conditionnement de la peau
La dihydroxyacétone (DHA) de nom chimique 1,3-dihydroxy-2-propanone est un ingrédient cosmétique dont les fonctions déclarées sont le conditionnement de la peau, la réduction et le bronzage .
Bronzage
Comme mentionné ci-dessus, la dihydroxyacétone (DHA) est également utilisée pour le bronzage .
Mécanisme D'action
TES primarily acts as a buffering agent in biological and biochemical systems. Its unique structure allows it to maintain a stable pH, crucial for enzymatic reactions, cell culture, and protein studies. Additionally, TES may interact with specific receptors or enzymes due to its phenylethanediamide group, influencing cellular processes .
Orientations Futures
Propriétés
IUPAC Name |
N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N-phenyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c15-6-12(7-16,8-17)14-11(19)10(18)13-9-4-2-1-3-5-9/h1-5,15-17H,6-8H2,(H,13,18)(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKDFMNTFHZUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC(CO)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367096 |
Source


|
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61206-72-2 |
Source


|
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)
![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)
![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)
![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

